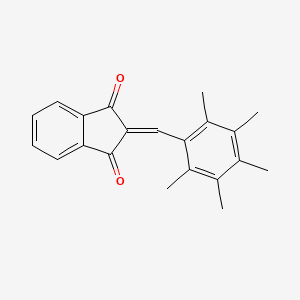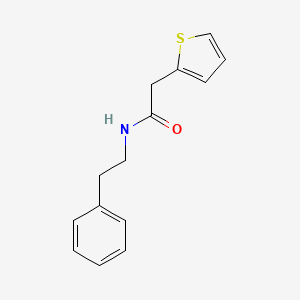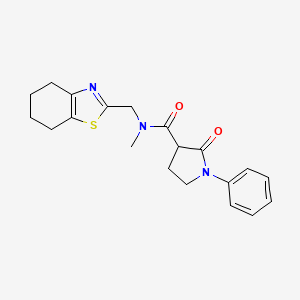![molecular formula C11H16N2O3S B6014607 [(4-hydroxy-5-isobutyl-6-methyl-2-pyrimidinyl)thio]acetic acid](/img/structure/B6014607.png)
[(4-hydroxy-5-isobutyl-6-methyl-2-pyrimidinyl)thio]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4-hydroxy-5-isobutyl-6-methyl-2-pyrimidinyl)thio]acetic acid, commonly known as S-ABA, is a plant growth regulator that is involved in various physiological processes. It is synthesized naturally in plants in response to stress conditions such as drought, salinity, and extreme temperatures. S-ABA has been extensively studied for its role in enhancing plant growth and development, as well as its potential applications in agriculture and horticulture.
Mechanism of Action
S-ABA acts by binding to specific receptors in plant cells, which triggers a signaling cascade that regulates various physiological processes. S-ABA regulates the expression of genes involved in the synthesis of proteins, enzymes, and other molecules that are essential for plant growth and development. It also regulates the opening and closing of stomata, which helps plants conserve water under drought conditions.
Biochemical and Physiological Effects
S-ABA has several biochemical and physiological effects on plants. It promotes cell division and elongation, which leads to increased plant growth and development. S-ABA also enhances photosynthesis, which improves plant productivity. It regulates the uptake and transport of nutrients, which helps plants cope with nutrient stress. S-ABA also regulates the production of stress-related molecules such as antioxidants, which helps plants cope with environmental stress.
Advantages and Limitations for Lab Experiments
S-ABA has several advantages as a plant growth regulator for laboratory experiments. It is relatively easy to synthesize, and it is stable under a wide range of conditions. S-ABA is also highly effective at low concentrations, which makes it cost-effective to use. However, S-ABA has some limitations in laboratory experiments. It can be difficult to apply uniformly to plants, and it can be toxic at high concentrations.
Future Directions
There are several future directions for research on S-ABA. One area of research is the development of new methods for synthesizing S-ABA that are more efficient and cost-effective. Another area of research is the identification of new targets for S-ABA in plant cells, which could lead to the development of new applications for this growth regulator. Additionally, research is needed to determine the optimal concentrations and application methods for S-ABA in different plant species and under different environmental conditions. Finally, research is needed to evaluate the long-term effects of S-ABA on plant growth and development, as well as its potential impact on the environment.
Synthesis Methods
S-ABA can be synthesized in the laboratory using several methods. One of the most commonly used methods involves the reaction of 4-chloro-5-isobutyl-6-methyl-2-pyrimidinethiol with sodium hydroxide to form the sodium salt of S-ABA. The sodium salt is then acidified with hydrochloric acid to yield S-ABA.
Scientific Research Applications
S-ABA has been extensively studied for its potential applications in agriculture and horticulture. It has been shown to enhance plant growth and development, increase crop yield, and improve stress tolerance in plants. S-ABA has also been shown to regulate the expression of genes involved in various physiological processes, including photosynthesis, water use efficiency, and nutrient uptake.
Properties
IUPAC Name |
2-[[4-methyl-5-(2-methylpropyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-6(2)4-8-7(3)12-11(13-10(8)16)17-5-9(14)15/h6H,4-5H2,1-3H3,(H,14,15)(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGQRAIXAUDSGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC(=O)O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dihydro-1H-inden-1-yl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6014531.png)

![2-(4-fluorophenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6014546.png)
![N-isopropyl-N-methyl-5-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B6014562.png)


![methyl 2-[(2-chloro-6-fluorobenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B6014581.png)
![N-[4-oxo-4-(1-pyrrolidinyl)butyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6014592.png)
![5-(3-bromobenzylidene)-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6014596.png)
![7-(3-methoxybenzyl)-2-[(2-methoxy-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014603.png)
![N-(2,4-dimethylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6014614.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B6014617.png)
![N-{[(3-bromo-4-methylphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B6014621.png)

